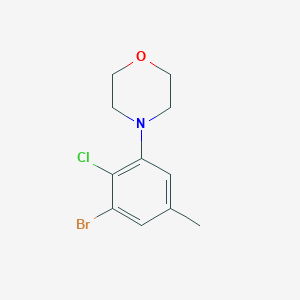
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be synthesized through the reaction of 2,6-dihydroxyacetophenone with tert-butanol in the presence of concentrated sulfuric acid in benzene at 55°C in a sealed tube . This method involves the formation of the tert-butyl group on the phenyl ring, resulting in the desired compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules. Aldol condensation is a typical example.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Comparaison Avec Des Composés Similaires
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds have antioxidant properties, but BHT is more commonly used as a food preservative.
2,6-Di-tert-butylphenol: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: The presence of an aldehyde group instead of an ethanone group gives it different reactivity and applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(3-tert-butyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-7(13)10-9(14)6-5-8(11(10)15)12(2,3)4/h5-6,14-15H,1-4H3 |
Clé InChI |
QKEYDWIKEOHPMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




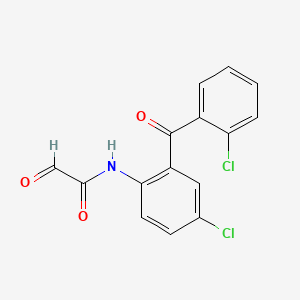

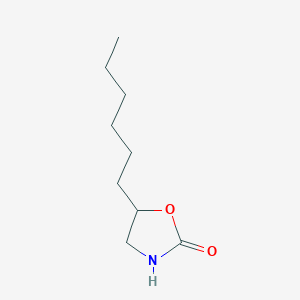
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)

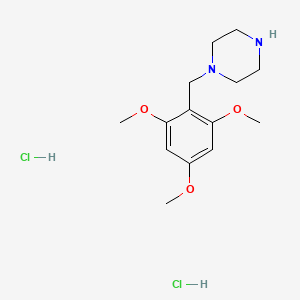
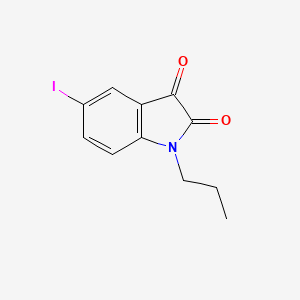
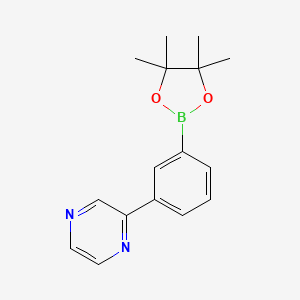
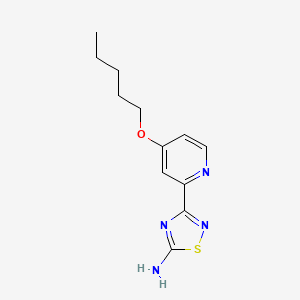
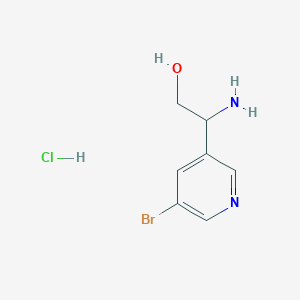
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
